Cl-PEG6-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cl-PEG6-acid is typically synthesized through a series of polymerization reactions involving ethylene glycol units. The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the polymerization and functionalization steps .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure high yield and purity. The final product is purified through techniques like distillation and crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Cl-PEG6-acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can also react with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Esterification: Reagents include alcohols and catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution Reactions: Various PEG derivatives with different functional groups.
Esterification: PEG esters.
Amidation: PEG amides.
Scientific Research Applications
Cl-PEG6-acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies
Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents
Industry: Applied in the production of PEGylated compounds for various industrial applications, including coatings, adhesives, and lubricants
Mechanism of Action
Cl-PEG6-acid functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The PEG chain provides flexibility and solubility, while the terminal carboxylic acid group allows for conjugation to other molecules .
Comparison with Similar Compounds
Cl-PEG6-acid is unique due to its specific structure and functionality. Similar compounds include:
Cl-PEG4-acid: A shorter PEG chain with similar properties but different solubility and flexibility.
Cl-PEG8-acid: A longer PEG chain that provides greater flexibility but may have different solubility characteristics
These compounds are used in similar applications but may be chosen based on the specific requirements of the synthesis or application.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSDNFNBCGLKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)OCCOCCOCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.